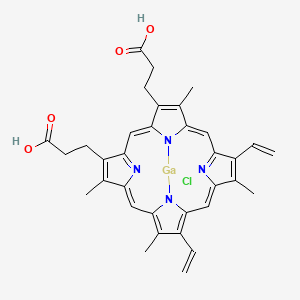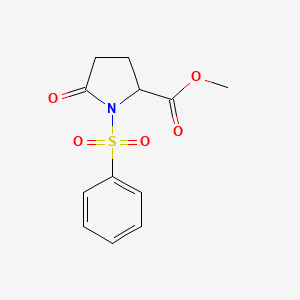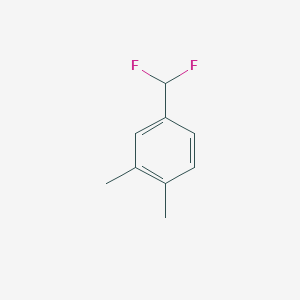
4-(Difluoromethyl)-1,2-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-1,2-dimethylbenzene is an organic compound that belongs to the class of difluoromethylated aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to a benzene ring that also contains two methyl groups at the 1 and 2 positions.
Méthodes De Préparation
The synthesis of 4-(Difluoromethyl)-1,2-dimethylbenzene can be achieved through several methods. One common approach involves the difluoromethylation of aromatic compounds. This process can be carried out using various difluoromethylation reagents, such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base like KOH (potassium hydroxide) and a solvent like acetonitrile . Another method involves the use of difluorocarbene reagents, which can be generated in situ and react with the aromatic substrate to introduce the difluoromethyl group . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing the use of hazardous reagents and by-products .
Analyse Des Réactions Chimiques
4-(Difluoromethyl)-1,2-dimethylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring, such as halogens, nitro groups, or alkyl groups. Common reagents used in these reactions include halogens (for halogenation), nitric acid (for nitration), and alkyl halides (for alkylation).
Applications De Recherche Scientifique
4-(Difluoromethyl)-1,2-dimethylbenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-1,2-dimethylbenzene involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can act as a lipophilic hydrogen bond donor, which enhances the compound’s ability to interact with biological molecules, such as proteins and enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-(Difluoromethyl)-1,2-dimethylbenzene can be compared with other similar compounds, such as:
4-(Trifluoromethyl)-1,2-dimethylbenzene: This compound has a trifluoromethyl group (-CF3) instead of a difluoromethyl group, which can lead to different chemical and physical properties.
4-(Difluoromethyl)phenol: This compound contains a hydroxyl group (-OH) in addition to the difluoromethyl group, which can significantly alter its reactivity and applications.
4-(Difluoromethyl)benzoic acid: This compound has a carboxyl group (-COOH) instead of methyl groups, making it more acidic and suitable for different types of chemical reactions.
Propriétés
Formule moléculaire |
C9H10F2 |
|---|---|
Poids moléculaire |
156.17 g/mol |
Nom IUPAC |
4-(difluoromethyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5,9H,1-2H3 |
Clé InChI |
RUYZZVJOFSGRHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
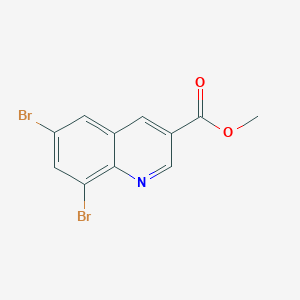
![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride](/img/structure/B13717607.png)
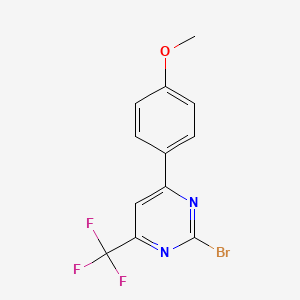

![2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)
![Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13717627.png)
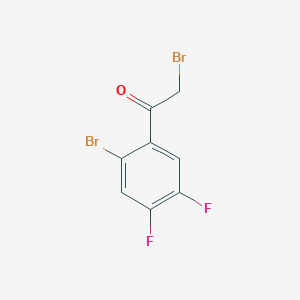


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)
